molecular formula C14H16ClNO B1666931 Bexlosteride CAS No. 148905-78-6

Bexlosteride

Cat. No. B1666931
M. Wt: 249.73 g/mol
InChI Key: WQBIOEFDDDEARX-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bexlosteride is used in the treatment of prostate cancer and inhibits Human Type I Isoform of 5alpha-Reductase.

Scientific Research Applications

Nanovesicular Carriers for Transdermal Delivery

Bexlosteride has been explored for its potential in transdermal delivery systems. A study by Ahmed, Kassem, & Sayed (2020) utilized nanovesicular carriers to enhance the delivery of drugs through the skin. This research could be relevant to the application of Bexlosteride in transdermal therapeutic systems.

Pharmaceutical Co-Crystal to Improve Bioavailability

The creation of a novel co-crystal of Bexlosteride with ligustrazine, as reported by Ren et al. (2020), aims to enhance the bioavailability and tissue distribution of Bexlosteride. This advancement suggests significant potential in improving the clinical applications of Bexlosteride, especially in the treatment of brain tumors and other neurological diseases.

RXR Agonist for Metabolic Pathway Modulation

Bexlosteride, functioning as a rexinoid (RXR agonist), has been studied for its impact on triglyceride metabolism. Research by Lalloyer et al. (2009) focuses on how Bexlosteride modulates metabolic pathways, particularly in relation to liver function and cardiovascular disease risk factors.

Impact on Cholesterol Homeostasis and Atherosclerosis

Further exploring its role as an RXR agonist, Bexlosteride has been investigated for its effects on cholesterol homeostasis and atherosclerosis progression. Lalloyer et al. (2006) conducted a study that shows the drug's potential in protecting against atherosclerosis, despite inducing hypertriglyceridemia.

Brown Adipogenic Reprogramming

The potential of Bexlosteride in brown adipogenic reprogramming was examined by Nie et al. (2017). Their findings suggest that Bexlosteride could be an effective agent in enhancing energy expenditure, thus offering therapeutic possibilities in obesity and metabolic diseases.

Radioactive Labeling for PET Imaging

Rotstein et al. (2014) synthesized a carbon-11 labeled version of Bexlosteride for positron emission tomography (PET) imaging. Their study, outlined in Rotstein et al. (2014), opens avenues for advanced imaging and diagnostics using Bexlosteride.

properties

CAS RN

148905-78-6

Product Name

Bexlosteride

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

(4aR,10bR)-8-chloro-4-methyl-1,2,4a,5,6,10b-hexahydrobenzo[f]quinolin-3-one

InChI

InChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m1/s1

InChI Key

WQBIOEFDDDEARX-CHWSQXEVSA-N

Isomeric SMILES

CN1[C@@H]2CCC3=C([C@H]2CCC1=O)C=CC(=C3)Cl

SMILES

CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl

Canonical SMILES

CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

8-chloro-4-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinolin-3(2H)-one
LY 191704
LY-191704

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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